molecular formula C19H22ClN5O2 B12221848 (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12221848
M. Wt: 387.9 g/mol
InChI Key: QRHGQHYUGYDNCX-UHFFFAOYSA-N
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Description

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is known for its stability and versatility in chemical reactions.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

3-chloro-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C19H22ClN5O2/c20-14-3-1-2-13(10-14)18(27)21-11-16(26)25-8-5-19(6-9-25)17-15(4-7-24-19)22-12-23-17/h1-3,10,12,24H,4-9,11H2,(H,21,27)(H,22,23)

InChI Key

QRHGQHYUGYDNCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CNC(=O)C3=CC(=CC=C3)Cl)C4=C1NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps, starting with the preparation of the spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine] core. This core is then functionalized with a 3-chlorophenyl group and a carboxamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide: shares structural similarities with other spiro compounds, such as spiro[4,5]decane derivatives and spiro[4,5]nonane derivatives.

Uniqueness

The uniqueness of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide lies in its specific spiro structure and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and pharmacological implications.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a piperidine ring with a tetrahydroimidazo[4,5-c]pyridine moiety. The presence of the 3-chlorophenyl group enhances its lipophilicity and may contribute to its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroimidazo compounds exhibit significant antimicrobial properties. For instance, studies on similar imidazo derivatives have demonstrated activity against various bacterial strains and fungi. Specifically, compounds with the tetrahydroimidazo structure have shown broad-spectrum antifungal activity and are being explored for their potential in treating infections caused by resistant pathogens .

Anticancer Potential

The anticancer properties of spirocyclic compounds have been widely studied. The spiro[4,5] structure is known to interact with various biological targets involved in cancer progression. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuropharmacological Effects

Given the presence of the piperidine and imidazo rings, this compound may also exhibit neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related tetrahydroimidazo derivatives found that certain modifications led to enhanced activity against Candida albicans and Staphylococcus aureus. The spirocyclic nature was crucial for maintaining efficacy while minimizing toxicity .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of this compound could inhibit cell growth significantly at micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .
  • Neuropharmacological Assessment : Preliminary studies suggest that compounds with similar structural motifs can act as selective serotonin reuptake inhibitors (SSRIs), indicating a potential role in managing mood disorders. Behavioral assays in animal models have shown promise in reducing anxiety-like behaviors when administered at specific dosages .

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